Polydatin Demonstrates Superior Plasma Exposure Compared to Resveratrol in Rat Pharmacokinetics
In a direct head-to-head pharmacokinetic study in rats, oral administration of polydatin resulted in significantly higher systemic exposure compared to an equivalent dose of resveratrol. This difference quantifies the advantage of the glucoside form in achieving and maintaining therapeutic plasma concentrations [1].
| Evidence Dimension | Oral Bioavailability (AUC0-t) |
|---|---|
| Target Compound Data | Polydatin AUC0-t = 1832.69 ± 308.18 μg·h/L |
| Comparator Or Baseline | Resveratrol AUC0-t = 896.52 ± 152.34 μg·h/L |
| Quantified Difference | 2.04-fold higher (p < 0.05) |
| Conditions | Sprague-Dawley rats; oral administration of 18 g crude HZ/kg equivalent dose; plasma quantified by HPLC-UV |
Why This Matters
This 2-fold increase in oral bioavailability makes polydatin a more suitable candidate than resveratrol for in vivo studies where sustained systemic exposure is critical, reducing the required dose and frequency of administration.
- [1] Yang J, et al. Comparative pharmacokinetics and tissue distribution of polydatin, resveratrol, and emodin after oral administration of Huzhang and Huzhang-Guizhi herb-pair extracts to rats. J Ethnopharmacol. 2024. View Source
